molecular formula C10H14ClNO4S2 B3373856 4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride CAS No. 1016696-49-3

4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride

Cat. No.: B3373856
CAS No.: 1016696-49-3
M. Wt: 311.8 g/mol
InChI Key: UVTWTLUVLMNEKY-UHFFFAOYSA-N
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Description

4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C10H14ClNO4S2. It is known for its applications in organic synthesis and as an intermediate in the production of various chemical products. This compound features a benzene ring substituted with a sulfonyl chloride group and a propane-1-sulfonamido group, making it a versatile reagent in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride typically involves the following steps:

    Starting Materials: The synthesis begins with benzene-1-sulfonyl chloride and propane-1-sulfonamide.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(Prop

Properties

IUPAC Name

4-[(propylsulfonylamino)methyl]benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO4S2/c1-2-7-17(13,14)12-8-9-3-5-10(6-4-9)18(11,15)16/h3-6,12H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVTWTLUVLMNEKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301197774
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016696-49-3
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016696-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(Propylsulfonyl)amino]methyl]benzenesulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301197774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 2
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 3
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4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
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4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 5
Reactant of Route 5
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride
Reactant of Route 6
4-[(Propane-1-sulfonamido)methyl]benzene-1-sulfonyl chloride

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